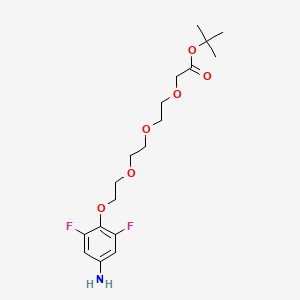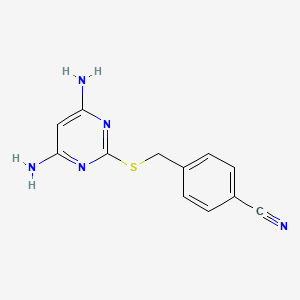
4-(4,6-Diamino-pyrimidin-2-ylsulfanylmethyl)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₁N₅S. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, a thioether linkage, and a benzonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with a suitable benzonitrile derivative. One common method includes the nucleophilic substitution reaction where the thiol group of 4,6-diaminopyrimidine-2-thiol reacts with a halomethylbenzonitrile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microbial cells. The compound’s thioether linkage and amino groups play crucial roles in its binding to target enzymes or receptors, thereby disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4,6-Diaminopyrimidin-2-yl)thio)benzonitrile: Lacks the methyl group on the benzonitrile moiety.
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitrile groups, along with the thioether linkage, allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H11N5S |
|---|---|
Molekulargewicht |
257.32 g/mol |
IUPAC-Name |
4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-6-8-1-3-9(4-2-8)7-18-12-16-10(14)5-11(15)17-12/h1-5H,7H2,(H4,14,15,16,17) |
InChI-Schlüssel |
DDSXPRASZXHHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=N2)N)N)C#N |
Löslichkeit |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


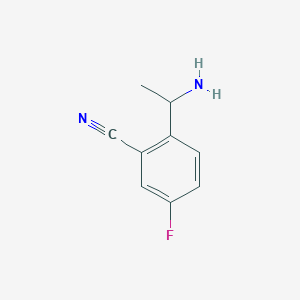

![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
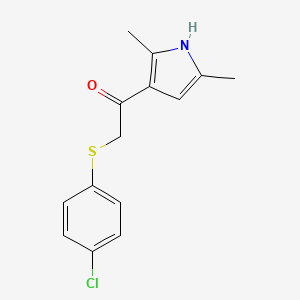
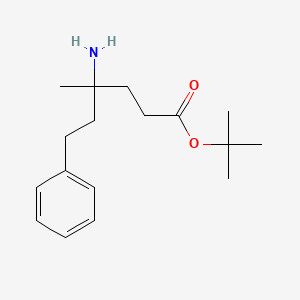

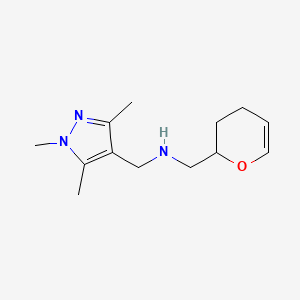
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
